4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol
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Overview
Description
4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol is a chemical compound with the molecular formula C14H12N4O2 and a molecular weight of 268.27 g/mol . This compound is known for its unique structure, which includes a triazole ring and phenol groups, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of hydrazine derivatives with aromatic aldehydes, followed by further reactions to introduce the amino and hydroxy groups . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as an enzyme inhibitor.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol can be compared with other similar compounds, such as:
4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazole: Lacks the benzenol group, which may affect its reactivity and applications.
4-hydroxyphenyl-1,2,4-triazole: Similar structure but different functional groups, leading to different chemical properties and uses. The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
4-[4-amino-5-(4-hydroxyphenyl)-1,2,4-triazol-3-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c15-18-13(9-1-5-11(19)6-2-9)16-17-14(18)10-3-7-12(20)8-4-10/h1-8,19-20H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVHHGXTGJXUAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)C3=CC=C(C=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420739 |
Source
|
Record name | 4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24779385 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
223645-69-0 |
Source
|
Record name | 4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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